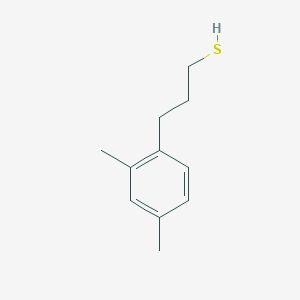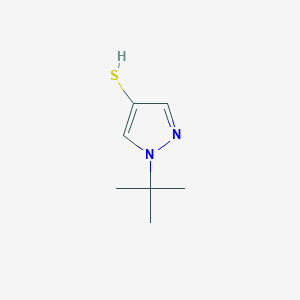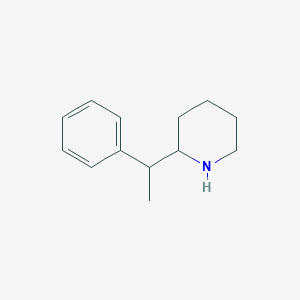
1-(1-Ethynylcyclopentyl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethynylcyclopentyl)methanaminehydrochloride is a chemical compound with the molecular formula C8H13N.ClH and a molecular weight of 159.66 It is characterized by the presence of an ethynyl group attached to a cyclopentyl ring, which is further connected to a methanamine group
Preparation Methods
The synthesis of 1-(1-Ethynylcyclopentyl)methanaminehydrochloride involves several steps. One common synthetic route includes the reaction of cyclopentylmagnesium bromide with ethynyl bromide to form 1-ethynylcyclopentane. This intermediate is then reacted with formaldehyde and ammonia to yield 1-(1-ethynylcyclopentyl)methanamine. Finally, the methanamine is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1-(1-Ethynylcyclopentyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Ethynylcyclopentyl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Ethynylcyclopentyl)methanaminehydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(1-Ethynylcyclopentyl)methanaminehydrochloride can be compared with similar compounds such as:
1-(1-Ethynylcyclohexyl)methanaminehydrochloride: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
1-(1-Ethynylcyclopropyl)methanaminehydrochloride: Similar structure but with a cyclopropyl ring.
1-(1-Ethynylcyclobutyl)methanaminehydrochloride: Similar structure but with a cyclobutyl ring.
The uniqueness of this compound lies in its specific ring size and the resulting steric and electronic properties, which influence its reactivity and interactions .
Properties
Molecular Formula |
C8H14ClN |
|---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
(1-ethynylcyclopentyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-8(7-9)5-3-4-6-8;/h1H,3-7,9H2;1H |
InChI Key |
FNVSTSHNXWADAP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCC1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)


![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)

![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)

